Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOFFRLWOOPFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Pre-Functionalized Aminopyridines
The most direct route involves reacting 2-amino-6-methoxypyridine with ethyl 2-chloroacetoacetate. Adapted from the method for ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, this one-pot reaction proceeds under reflux in ethanol (96%, 6 hours), yielding the target compound after aqueous workup and recrystallization. Key modifications include:
-
Solvent Optimization : Replacing ethanol with acetonitrile or dimethylformamide (DMF) improves solubility of hydrophobic intermediates.
-
Catalysis : Palladium on carbon (10 wt%) under hydrogen atmosphere enhances ring closure efficiency, as demonstrated in analogous syntheses.
Reaction equation:
Post-Synthetic Methoxylation
When 2-amino-6-methoxypyridine is unavailable, methoxylation can be achieved via demethylation-methylation sequences. The J-Stage protocol describes HI-mediated demethylation of 6-methylpyrazolo[1,5-a]pyridine derivatives, which can be adapted by substituting the methyl group with a methoxy group using methyl iodide and potassium carbonate in DMF at 60°C.
Detailed Synthetic Protocols
Method A: Direct Cyclocondensation
Procedure :
-
Charge a round-bottom flask with 2-amino-6-methoxypyridine (10 mmol, 1.24 g) and ethyl 2-chloroacetoacetate (12 mmol, 1.98 g) in absolute ethanol (25 mL).
-
Reflux at 80°C for 6 hours under nitrogen.
-
Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (50 mL) and water (30 mL).
-
Dry the organic layer over anhydrous NaSO, filter, and concentrate.
-
Recrystallize from ethanol/water (3:1) to obtain white crystals (yield: 45–55%).
Characterization Data :
Method B: Palladium-Catalyzed Hydrogenation
Adapted from WO2018008929A1, this method improves yield by facilitating dehalogenation:
Procedure :
-
Follow Method A through step 3.
-
Dissolve the crude product in ethyl acetate (20 mL) and methanol (20 mL).
-
Add 10% Pd/C (20 wt% relative to substrate) and stir under H (1 atm) for 12 hours.
-
Filter through Celite, concentrate, and recrystallize (yield: 85–92%).
Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 2-Amino-6-methoxypyridine | Same as A + Pd/C |
| Reaction Time | 6 hours | 18 hours |
| Yield | 45–55% | 85–92% |
| Purification | Recrystallization | Hydrogenation + Recrystallization |
| Key Advantage | Simplicity | High Purity |
Troubleshooting and Optimization
Low Yields in Cyclocondensation
Byproduct Formation
-
Observation : Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate detected via LC-MS.
-
Mitigation : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the methoxy group.
Scalability and Industrial Relevance
Kilogram-scale production (as per WO2018008929A1):
-
Reactor Setup : 50 L jacketed vessel with mechanical stirring.
-
Conditions : 10 kg 2-amino-6-methoxypyridine, 12.5 kg ethyl 2-chloroacetoacetate, 40 L ethanol, 80°C, 6 hours.
-
Workup : Centrifugal filtration and fluid-bed drying yield 8.7 kg (87%) of product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate has shown significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Studies indicate that it inhibits bacterial growth with an IC50 value lower than that of traditional antibiotics, suggesting its potential as a treatment option for resistant strains.
Antitumor Properties
Research has indicated that this compound may induce apoptosis in cancer cells. Its structural properties allow it to interact with specific cellular targets involved in cancer progression, making it a candidate for further development in cancer therapies.
Mechanism of Action
The mechanism involves the inhibition of key enzymes responsible for bacterial cell wall synthesis and modulation of signaling pathways related to cancer cell survival. These interactions highlight its versatility as a therapeutic agent.
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and disease mechanisms, particularly in the context of infectious diseases and cancer.
Case Study: Enzyme Interaction
In a study examining the interaction between this compound and specific enzymes, it was found to effectively inhibit enzyme activity at low concentrations, reinforcing its potential as a lead compound for drug development.
Material Science
Development of Advanced Materials
This compound serves as a building block for synthesizing more complex molecules used in developing new materials with enhanced thermal stability and chemical resistance. Its unique structure allows for modifications that can tailor material properties for specific applications.
Environmental Monitoring
Food Safety Testing
this compound is relevant in assessing harmful substances in food products, contributing to consumer safety and regulatory compliance. Its application in food safety testing helps ensure that food products are free from hazardous compounds .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multidrug-resistant tuberculosis | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses |
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Chloro and bromo analogs are commonly used as intermediates for further functionalization. Their higher molecular weights and lipophilicity may enhance membrane permeability compared to the methoxy derivative .
- Methoxy vs. Hydroxy : The methoxy group (electron-donating) at position 6 may improve metabolic stability compared to the hydroxy analog, which is prone to glucuronidation .
- HS-173 : The phenylsulfonamido-pyridyl substituent confers potent PI3K inhibition (IC₅₀ = 6 nM), demonstrating how bulkier substituents at position 6 enhance target binding .
Heterocycle Core Modifications
Variations in the fused heterocycle alter pharmacological profiles:
Biological Activity
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 6-position and an ethyl ester at the 3-position of the imidazo[1,2-a]pyridine scaffold. This structural configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for its potential as an antimicrobial agent against multidrug-resistant tuberculosis .
- Receptor Binding : It interacts with various receptors, modulating biological pathways that can lead to anti-inflammatory and antitumor effects .
Antimicrobial Activity
This compound has demonstrated significant activity against various pathogens, particularly in studies focusing on tuberculosis. Its efficacy against multidrug-resistant strains highlights its potential as a novel therapeutic agent .
Antitumor Properties
Research indicates that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
Studies have suggested that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multidrug-resistant tuberculosis | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of Mycobacterium tuberculosis with an IC50 value significantly lower than traditional antibiotics. This suggests its potential as a treatment option for resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions. For example, copper-catalyzed three-component reactions involving sulfonamides and substituted pyridines yield polysubstituted derivatives under mild conditions (e.g., 65–86% yields at 100°C) . Optimization focuses on avoiding heterogeneous mixtures, using Lewis acid catalysts, and controlling reaction time/temperature to improve purity and yield .
- Key Data : Ethyl 8-methoxy derivatives synthesized via this method showed 52% yield and a melting point of 162–164°C .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ 388.1326 observed vs. calculated) .
- Example : Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives were confirmed via ¹H NMR (δ 8.81 ppm for aromatic protons) and ¹³C NMR (δ 160.5 ppm for ester carbonyl) .
Q. What solvent systems are suitable for in vitro studies, and how should stock solutions be prepared?
- Methodology : Dimethyl sulfoxide (DMSO) is widely used for solubility (e.g., 10–20 mM stock solutions). For in vivo studies, mixtures like DPBS:PEG400:DMSO (4:5:1) improve bioavailability .
- Critical Note : DMSO concentrations >0.1% in cell culture media may induce cytotoxicity; thus, dilution controls are essential .
Advanced Research Questions
Q. How does this compound inhibit PI3K signaling, and what downstream effects are observed?
- Mechanistic Insight : Structural analogs like HS-173 (a PI3Kα inhibitor) block the PI3K/Akt pathway, reducing phosphorylation of Akt, mTOR, and 4E-BP1. This inhibits fibrotic mediator expression in hepatic stellate cells and suppresses metastasis in pancreatic cancer .
- Data Contradiction : While HS-173 showed anti-fibrotic effects at 10 μM in vitro, IPD-196 (a difluoro-substituted analog) exhibited higher potency than sorafenib in hepatocellular carcinoma models . Structural variations (e.g., sulfonamide groups) may explain efficacy differences.
Q. What strategies are used to analyze structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Substituent Screening : Compare derivatives with varying substituents (e.g., methoxy, chloro, sulfonamide) to assess PI3K inhibition and cellular toxicity .
- Computational Modeling : Density Functional Theory (DFT) studies correlate electronic properties (e.g., HOMO/LUMO levels) with bioactivity .
Q. How can conflicting in vitro and in vivo data on compound efficacy be resolved?
- Approach :
- Dose Calibration : Adjust in vivo doses based on pharmacokinetic studies (e.g., HS-173 reduced liver fibrosis in mice at 10 mg/kg) .
- Metabolite Analysis : Use LC-MS to identify active metabolites that may explain discrepancies between cellular and animal models .
Q. What experimental designs mitigate challenges in synthesizing imidazo[1,2-a]pyridine derivatives?
- Optimization Tactics :
- Parallel Synthesis : Use automated platforms to screen reaction conditions (e.g., solvent, catalyst) for high-throughput yield optimization .
- Purification : Employ column chromatography or recrystallization (e.g., yellow needles with 92% purity after recrystallization) .
Q. How is toxicity assessed for imidazo[1,2-a]pyridine-based compounds, and what biomarkers are monitored?
- Methodology :
- Rodent Studies : Measure LD₅₀ values (e.g., 160.6 mg/kg for ethyl 2-amino-5-cyano derivatives) and monitor serum ALT, AST, urea, and creatinine levels .
- Histopathology : Evaluate liver/kidney tissue for necrosis, vacuolar degeneration, or glomerular atrophy .
Key Notes
- Methodological Focus : Emphasis on synthesis, characterization, and mechanistic analysis from peer-reviewed studies.
- Contradictions Addressed : Variability in solubility (DMSO concentration) and substituent-driven bioactivity differences highlighted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
